2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate, 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate undergoes further reactions, including methylation and oximation, to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antioxidant and antimicrobial agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies exploring the mechanisms of oxidative stress and microbial resistance.
Mechanism of Action
The mechanism of action of 2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with biological molecules. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Its antimicrobial activity is likely due to its interaction with microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar core structure and exhibit antioxidant and antimicrobial properties.
4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl derivatives: These compounds also feature methoxyphenyl groups and have been studied for their biological activities.
Uniqueness
2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O4S2/c1-38-23-12-8-20(9-13-23)26-18-27(21-10-14-24(39-2)15-11-21)35(33-26)28(36)19-41-31-32-25-16-17-40-29(25)30(37)34(31)22-6-4-3-5-7-22/h3-15,27H,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNJIADDPUWOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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